Tert-butyl 5-nitrofuran-2-carboxylate Tert-butyl 5-nitrofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436256
InChI: InChI=1S/C9H11NO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-]
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol

Tert-butyl 5-nitrofuran-2-carboxylate

CAS No.:

Cat. No.: VC13436256

Molecular Formula: C9H11NO5

Molecular Weight: 213.19 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-nitrofuran-2-carboxylate -

Specification

Molecular Formula C9H11NO5
Molecular Weight 213.19 g/mol
IUPAC Name tert-butyl 5-nitrofuran-2-carboxylate
Standard InChI InChI=1S/C9H11NO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5H,1-3H3
Standard InChI Key WNMYFKYXNKXPFH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity

Tert-butyl 5-nitrofuran-2-carboxylate belongs to the furan family, a class of oxygen-containing heterocycles. Its molecular formula is C₉H₁₁NO₅, with a molar mass of 213.19 g/mol. The IUPAC name is tert-butyl 5-nitrofuran-2-carboxylate, and its structure (Figure 1) features a nitro group at the 5-position and a bulky tert-butyl ester at the 2-position.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₁NO₅
Molecular Weight213.19 g/mol
IUPAC Nametert-butyl 5-nitrofuran-2-carboxylate
SMILESCC(C)(C)OC(=O)C1=CC=C(O1)N+[O-]
InChI KeyWNMYFKYXNKXPFH-UHFFFAOYSA-N
PubChem CID63896456

The tert-butyl group enhances steric hindrance, potentially improving metabolic stability, while the nitro group contributes to electrophilicity, a trait linked to bioreductive activation in nitroaromatic therapeutics .

Synthesis and Manufacturing

Analytical Characterization

Post-synthesis, the compound is characterized using:

  • NMR Spectroscopy: To confirm substituent positions and purity.

  • Mass Spectrometry: For molecular weight validation.

  • HPLC: To assess chromatographic purity.

Research Applications and Biological Relevance

Role as a Synthetic Intermediate

Tert-butyl 5-nitrofuran-2-carboxylate serves as a precursor for:

  • Antiparasitic Agents: Nitrofurans like nifurtimox show efficacy against Trypanosoma brucei (EC₅₀: ~2.4 nM in optimized analogs) .

  • Antibacterial Compounds: Nitroheterocycles often target anaerobic pathogens via nitroreductase activation.

Table 2: Comparative Bioactivity of Nitrofuran Derivatives

CompoundEC₅₀ (nM)Target OrganismSelectivity Index (HeLa)
Nifurtimox7,800T. brucei~10
Analog 22s 2.4T. brucei>8,000
Tert-butyl 5-nitrofuran-2-carboxylateN/AN/AN/A

Note: Direct activity data for tert-butyl 5-nitrofuran-2-carboxylate are unavailable, but structural analogs highlight the nitrofuran scaffold’s potential .

Structure-Activity Relationships (SAR)

Key SAR insights from nitrofuran research include:

  • Nitro Group Essentiality: Removal abolishes trypanocidal activity .

  • Ester vs. Amide: Methyl or tert-butyl esters enhance potency compared to carboxamides (e.g., EC₅₀ shifts from 2.4 nM to >1,000 nM upon amidation) .

  • Substituent Effects: meta-Trifluoromethyl groups on aryl rings improve potency and selectivity .

Future Directions

Synthetic Chemistry

Further work could optimize:

  • Green Synthesis: Catalytic nitration methods to reduce waste.

  • Prodrug Design: Ester hydrolysis to carboxylic acids for enhanced bioavailability.

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